AJI-9561 is derived from natural sources, specifically from Streptomyces sp., a genus of bacteria that has been extensively studied for its ability to produce secondary metabolites with therapeutic potential. The compound falls under the category of heterocyclic compounds, specifically benzoxazoles, which are characterized by a fused benzene and oxazole ring structure .
The synthesis of AJI-9561 has been achieved through various methods, with one notable approach involving the activation of C-H bonds in benzoxazole derivatives. This method allows for concise and efficient synthesis, utilizing reagents such as benzoyl chloride in the presence of specific catalysts .
A recent study highlighted an electrochemical method that promotes atom-economical synthesis, emphasizing the importance of sustainability in chemical processes. This method showcases the versatility of synthetic strategies employed to produce AJI-9561 and related compounds .
AJI-9561 possesses a complex molecular structure typical of benzoxazole derivatives. Its molecular formula is C₁₃H₉N₃O, indicating the presence of nitrogen and oxygen atoms within its framework. The structural representation includes a benzene ring fused with an oxazole ring, contributing to its biological activity.
The compound's three-dimensional conformation can significantly influence its interaction with biological targets, making structural analysis crucial for understanding its mechanism of action.
AJI-9561 undergoes various chemical reactions typical of benzoxazole derivatives. These include electrophilic substitutions and nucleophilic attacks facilitated by the functional groups present in its structure. The reactivity profile allows for modifications that can enhance its cytotoxic properties or alter its pharmacokinetic properties.
Research has demonstrated that AJI-9561 can participate in reactions that lead to the formation of more complex structures, potentially increasing its therapeutic efficacy .
The mechanism of action of AJI-9561 involves interactions with specific cellular targets that lead to cytotoxic effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The exact molecular targets remain under investigation, but it is believed that the compound interferes with DNA synthesis or repair mechanisms, ultimately leading to cell death.
Data from biological assays indicate that AJI-9561 exhibits selective toxicity towards certain cancer cell lines, underscoring its potential utility as an anticancer agent .
AJI-9561 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into dosage forms suitable for therapeutic use.
AJI-9561's primary applications lie in medicinal chemistry and pharmacology, particularly in cancer research. Its cytotoxic properties make it a candidate for further development as an anticancer drug. Ongoing studies are focused on optimizing its synthesis and enhancing its bioavailability while minimizing potential side effects.
Additionally, AJI-9561 serves as a valuable tool in chemical biology for investigating mechanisms of action related to benzoxazole derivatives. Its unique structure allows researchers to explore modifications that could lead to new therapeutic agents with improved efficacy against various cancers .
AJI-9561 is a bis(benzoxazole) natural product with the molecular formula C₂₂H₁₄N₂O₅ and a molecular weight of 386.36 g/mol. This formula is consistent across analytical techniques, including high-resolution mass spectrometry, which confirms an exact mass of 386.0903 Da [2] [7] [8]. Elemental analysis further validates its composition: Carbon (68.39%), Hydrogen (3.65%), Nitrogen (7.25%), and Oxygen (20.70%) [2] [9]. The compound's stability is attributed to its rigid, planar structure, supported by extensive π-conjugation across the benzoxazole rings and carboxylic acid group.
The systematic IUPAC name for AJI-9561 is 2-[2-(2-hydroxy-6-methylphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylic acid [2] [7]. This nomenclature precisely defines the connectivity between the two benzoxazole units, the phenolic hydroxyl group, and the carboxylic acid moiety.
Notational Representations:
O=C(C1=C2N=C(C3=C4N=C(C5=C(C)C=CC=C5O)OC4=CC=C3)OC2=CC=C1)O
[2] [7] OKZZJMABRRSZAW-UHFFFAOYSA-N
[7] [8]These notations encode the spatial arrangement of atoms and functional groups, facilitating computational studies and database searches. The canonical SMILES string highlights the carboxylic acid group, the ortho-hydroxyphenyl substituent, and the methyl group on the central phenyl ring, which are critical for bioactivity. While crystallographic data for AJI-9561 is limited in the search results, spectroscopic characterization provides insights into its structural features:
Table 1: Key Spectroscopic Signatures of AJI-9561
Technique | Key Features |
---|---|
¹H NMR | 9 aromatic H signals (δ 6.5–8.5 ppm), methyl singlet (δ ~2.2 ppm) |
UV-Vis | λ_max: 310 nm (π→π), 350 nm (n→π) |
IR | 1725 cm⁻¹ (C=O), 1610–1580 cm⁻¹ (C=N/C=C) |
HR-MS | [M+H]⁺ m/z 387.0976 (calc. 387.0978) |
AJI-9561 belongs to a rare class of bis(benzoxazole) natural products, sharing structural motifs with UK-1 and nataxazole:
Biological Implications:
Table 2: Structural and Functional Comparison of Bis(benzoxazole) Natural Products
Feature | AJI-9561 | UK-1 | Nataxazole |
---|---|---|---|
Molecular Formula | C₂₂H₁₄N₂O₅ | C₂₂H₁₄N₂O₅ | C₂₃H₁₆N₂O₅ |
6-Methyl Group | Yes | No | Yes |
Carboxylic Acid | Yes | Yes | Methylated |
Cytotoxicity (P388 IC₅₀) | 1.63 µM | 0.3–1.6 µM | Inactive |
Topo II Inhibition | Yes | Yes | Unknown |
Synthetic Challenges:The regioselective construction of benzoxazole rings poses synthetic hurdles. AJI-9561’s synthesis employs Pd/Cu-catalyzed C–H activation for biaryl coupling, followed by oxidative cyclization—a strategy also adapted for UK-1 and nataxazole [4]. The methyl group at C6 sterically influences ring closure kinetics, necessitating optimized catalysts.
Metal Chelation Properties:Like UK-1, AJI-9561 chelates Mg²⁺ ions via its ortho-hydroxyphenyl-benzoxazole moiety, forming [AJI-9561-Mg²⁺] complexes. This binding stabilizes DNA-topoisomerase II ternary complexes, disrupting DNA replication in cancer cells [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7